molecular formula C10H14N2O2 B13221086 3-(5-Methoxypyridin-2-YL)pyrrolidin-3-OL

3-(5-Methoxypyridin-2-YL)pyrrolidin-3-OL

Cat. No.: B13221086
M. Wt: 194.23 g/mol
InChI Key: OZOWPHUSRUYYCL-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a methoxypyridine moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol typically involves the reaction of 5-methoxypyridine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxypyridine moiety may play a crucial role in the binding affinity and specificity of the compound. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Fluoropyridin-2-yl)pyrrolidin-3-ol
  • 3-(5-Chloropyridin-2-yl)pyrrolidin-3-ol
  • 3-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

Uniqueness

3-(5-Methoxypyridin-2-yl)pyrrolidin-3-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-(5-methoxypyridin-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H14N2O2/c1-14-8-2-3-9(12-6-8)10(13)4-5-11-7-10/h2-3,6,11,13H,4-5,7H2,1H3

InChI Key

OZOWPHUSRUYYCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C2(CCNC2)O

Origin of Product

United States

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